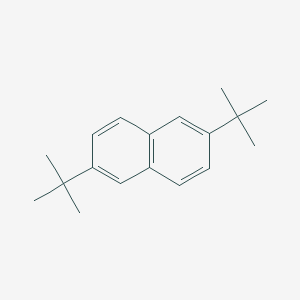

2,6-Di-tert-butylnaphthalene

描述

Significance and Context within Organic Chemistry

In the realm of organic chemistry, 2,6-Di-tert-butylnaphthalene serves as a critical model compound for studying the effects of steric hindrance on chemical reactions and molecular properties. The tert-butyl groups, with their large spatial requirements, influence the regioselectivity of further chemical modifications on the naphthalene (B1677914) ring. For instance, in electrophilic substitution reactions like sulfonation, the bulky tert-butyl groups direct incoming substituents to specific positions, a phenomenon that has been leveraged in the synthesis of various derivatives. cdnsciencepub.com

The synthesis of 2,6-DTBN itself is a subject of extensive research, often involving the Friedel-Crafts alkylation of naphthalene with tert-butylating agents. cdnsciencepub.comchemicalbook.in A significant challenge in this synthesis is the concurrent formation of other isomers, particularly 2,7-di-tert-butylnaphthalene (B76764). cdnsciencepub.comchemicalbook.in Consequently, much effort has been dedicated to developing selective synthesis methods, with zeolite catalysts like HY and H-Mordenite showing particular promise in favoring the formation of the 2,6-isomer. acs.orgdicp.ac.cnrsc.org Researchers have found that the shape-selective nature of these catalysts, along with careful control of reaction conditions such as temperature, can significantly enhance the yield of 2,6-DTBN. rsc.orgpsu.edu

Furthermore, the study of the rotational dynamics of the tert-butyl groups in 2,6-DTBN provides valuable insights into intramolecular motion and conformational analysis. aip.orgresearchgate.net Techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have been employed to investigate the rotational barriers and preferred orientations of these bulky substituents, contributing to a deeper understanding of molecular dynamics in the solid state. aip.orgresearchgate.netaip.orgaip.org

Role in Advanced Materials Science and Related Fields

The unique properties of this compound make it a valuable precursor and building block in the field of materials science. One of its most significant applications is in the synthesis of high-performance polymers. Specifically, 2,6-dialkylnaphthalenes are key starting materials for producing advanced aromatic polyesters like polyethylene (B3416737) naphthalate (PEN) and thermotropic liquid crystalline polymers. dicp.ac.cn The linear and rigid structure imparted by the 2,6-disubstituted naphthalene unit contributes to the exceptional thermal and mechanical properties of these polymers.

In the domain of organic electronics, 2,6-DTBN and its derivatives are explored for their potential use as organic semiconductors and electrochromes. cardiff.ac.uk The naphthalene core provides a platform for π-electron delocalization, which is essential for charge transport. The tert-butyl groups can be used as directing groups to selectively functionalize the naphthalene ring, allowing for the synthesis of more complex polycyclic aromatic hydrocarbons (PAHs) with tailored electronic properties. cardiff.ac.uk Research has shown that by modifying the 2,6-DTBN backbone, it is possible to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for designing efficient electronic materials. cardiff.ac.uk

Moreover, the distinct molecular shape of 2,6-DTBN has been utilized in the study of host-guest chemistry and crystal engineering. scispace.comresearchgate.net Its elongated structure allows it to form crystalline adducts with certain host molecules, a property that has been exploited for its separation from its 2,7-isomer. scispace.com This selective inclusion phenomenon highlights the importance of molecular recognition in designing and assembling novel supramolecular structures.

Recent studies have also investigated the role of this compound in stabilizing asphaltene molecules, which are a major component of crude oil. researchgate.netbohrium.com Understanding the molecular mechanisms of asphaltene aggregation is critical for the oil industry, and 2,6-DTBN serves as a model compound to study the noncovalent interactions that govern this process. researchgate.netbohrium.com

Historical Overview of Key Discoveries and Research Milestones Pertaining to this compound

The investigation of this compound and its isomers dates back to early studies on the alkylation of naphthalene. A significant early milestone was the successful synthesis and characterization of 2,6-DTBN, often produced alongside its 2,7-isomer via Friedel-Crafts alkylation. cdnsciencepub.com This led to subsequent research focused on the separation of these isomers and the determination of their distinct structures. cdnsciencepub.com

A major breakthrough in the selective synthesis of 2,6-DTBN came with the application of zeolite catalysts. Researchers discovered that the pore structure of certain zeolites, such as HY and H-Mordenite, could exert a shape-selective effect, favoring the formation of the more linear 2,6-isomer over the bent 2,7-isomer. acs.orgdicp.ac.cnpsu.edu This development was crucial for obtaining high-purity 2,6-DTBN, which is essential for its application as a monomer in high-performance polymers. dicp.ac.cn Studies have achieved high selectivity, with 2,6- to 2,7-DTBN ratios exceeding 50. rsc.org

In the context of materials science, a key milestone was the recognition of 2,6-dialkylnaphthalenes as precursors to valuable polymers like PEN. dicp.ac.cn This spurred further research into optimizing the synthesis of 2,6-DTBN and its conversion to naphthalene-2,6-dicarboxylic acid, the direct monomer for PEN production.

More recently, research has focused on the application of 2,6-DTBN in organic electronics and supramolecular chemistry. The use of 2,6-DTBN as a scaffold for building larger, functional π-systems has opened up new avenues for creating novel organic electronic materials. cardiff.ac.uk Furthermore, detailed studies using advanced analytical techniques like solid-state NMR and X-ray diffraction have provided unprecedented insights into the dynamic behavior and crystal packing of 2,6-DTBN, including the characterization of its different polymorphs. aip.orgresearchgate.netaip.org

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C18H24 | chemicalbook.inechemi.comcymitquimica.com |

| Molecular Weight | 240.38 g/mol | chemicalbook.inechemi.comcymitquimica.comchemeo.com |

| Melting Point | 145-146 °C | echemi.com |

| Boiling Point | 335.1 °C at 760 mmHg | echemi.com |

| Density | 0.935 g/cm³ | echemi.com |

| Flash Point | 165.2 °C | echemi.com |

| logPoct/wat | 5.435 | chemeo.com |

| CAS Number | 3905-64-4 | echemi.comcymitquimica.com |

Catalytic Synthesis of this compound

| Catalyst | Naphthalene Conversion (%) | 2,6-DTBN / 2,7-DTBN Ratio | Reference |

| HY Zeolite (modified with oxalic acid) | 53.5 | 5.93 | dicp.ac.cn |

| HY Zeolite (modified with acid and alkali) | ~45 | 6.11 | dicp.ac.cn |

| HY(20) Zeolite | ~50 | 5.6 - 5.9 | psu.edu |

| H-Mordenite Zeolite | - | > 50 | rsc.org |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,6-ditert-butylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24/c1-17(2,3)15-9-7-14-12-16(18(4,5)6)10-8-13(14)11-15/h7-12H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZGXZNWUOXLMFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)C=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20192299 | |

| Record name | 2,6-Di-tert-butylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3905-64-4 | |

| Record name | 2,6-Di-tert-butylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3905-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Di-tert-butylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003905644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Di-tert-butylnaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Di-tert-butylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-di-tert-butylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,6 Di Tert Butylnaphthalene and Its Derivatives

Regioselective Alkylation of Naphthalene (B1677914)

The primary route to 2,6-di-tert-butylnaphthalene is through the regioselective alkylation of naphthalene. This process involves the introduction of two tert-butyl groups at the 2 and 6 positions of the naphthalene ring. The key challenge lies in controlling the substitution pattern to favor the desired 2,6-isomer over other possible isomers, such as the 2,7-di-tert-butylnaphthalene (B76764).

Zeolite-Catalyzed Alkylation

Zeolites, crystalline aluminosilicates with well-defined pore structures and acidic properties, have emerged as highly effective catalysts for the shape-selective alkylation of naphthalene. psu.eduresearchgate.net The confined environment within the zeolite pores influences the reaction pathway, favoring the formation of specific isomers.

H-Mordenite (HM) is a large-pore zeolite that has been extensively studied for the tert-butylation of naphthalene. researchgate.netrsc.org Optimization of HM catalysts has led to significant improvements in the yield and selectivity for 2,6-DTBN. For instance, a dealuminated H-Mordenite has been optimized to produce a 60% yield of this compound with a 2,6/2,7 isomer ratio exceeding 50. This high selectivity is a marked improvement over earlier methods. Research has shown that parameters such as reaction time, temperature, solvent, pressure, the amount of the alkylating agent (tert-butanol), and the Si/Al ratio of the catalyst are crucial for achieving high yields and selectivity. researchgate.net

One study detailed the optimization of the tert-butylation of naphthalene using tert-butanol (B103910) in cyclohexane (B81311) over a dealuminated H-Mordenite (HM) zeolite. By systematically varying reaction conditions, a 60% yield of this compound was achieved with a remarkable 2,6/2,7 ratio of over 50. researchgate.net In another example, the tert-amylation of naphthalene over an H-mordenite (HM) zeolite with a Si/Al ratio of 10 was optimized to yield 70% of 2,6-dialkylnaphthalenes. researchgate.net

| Catalyst | Alkylating Agent | Product | Yield | 2,6/2,7 Ratio | Reference |

| Dealuminated H-Mordenite | tert-butanol | This compound | 60% | >50 | researchgate.net |

| H-Mordenite (Si/Al=10) | tert-amyl alcohol | 2,6-dialkylnaphthalenes | 70% | - | researchgate.net |

The acidity and pore structure of zeolites are fundamental to their catalytic performance in naphthalene alkylation. d-nb.infooup.comoup.com The shape-selective nature of zeolites arises from their uniform microporous structure, which can influence product selectivity. sci-hub.se

The pore dimensions of the zeolite play a critical role in determining which isomers can form and diffuse out of the catalyst. For instance, the high β,β-selectivity (favoring substitution at the 2, 3, 6, and 7 positions) observed in the tert-butylation of naphthalene over large-pore zeolites like HY is attributed to the pore size limiting the formation of bulkier isomers. psu.eduoup.com Specifically, the 100% selectivity towards 2-tert-butylnaphthalene (B3050793) in the initial step of the reaction is a contributing factor to the high β,β'-di-tert-butylnaphthalene selectivity. psu.edu

The acidity of the zeolite, particularly the density and strength of acid sites, also significantly impacts the reaction. A high density of strong acid sites can sometimes lead to undesirable side reactions or catalyst deactivation. psu.edubham.ac.uk Conversely, a reduction in the number of strong acid sites to a certain level has been shown to enhance 2,6-selectivity. dicp.ac.cn The combination of acid characteristics and textural properties of ZSM-5 nanosized zeolites, for example, is responsible for differences in their catalytic performance. d-nb.info

The conditions under which the alkylation reaction is carried out have a profound effect on the conversion of naphthalene and the selectivity towards 2,6-DTBN. psu.edu

Temperature: Increasing the reaction temperature generally increases the conversion of naphthalene. researchgate.net However, higher temperatures can also lead to a decrease in selectivity for the desired 2,6-isomer due to the promotion of secondary reactions that favor thermodynamically stable products. psu.edu For example, in the tert-butylation over HY zeolites, increasing the temperature from 160 °C to 200 °C resulted in a dramatic decrease in 2,6-DTBN selectivity. psu.edu

Solvent: The choice of solvent can influence the reaction. Cyclohexane is a commonly used solvent in these reactions. psu.edu The use of carbon dioxide as a reaction medium has also been explored and has shown to be a viable alternative to organic solvents, sometimes leading to higher selectivity for 2,6-DTBN. iitm.ac.in

Pressure: The reaction is typically carried out under pressure, with pressures around 2.0 MPa being reported. psu.edudicp.ac.cn

Reactant Ratios: The molar ratio of naphthalene to the alkylating agent, such as tert-butyl alcohol, is a critical parameter. Increasing the amount of tert-butanol can increase both the conversion of naphthalene and the yield of 2,6-DTBN up to a certain point. However, excessive amounts can lead to a decrease in conversion, possibly due to the poisoning effect of water, a byproduct of the reaction. researchgate.net

| Temperature (°C) | 2,6-DTBN Selectivity (%) (after 2h) | Reference |

| 160 | 83.8 | psu.edu |

| 180 | 75.3 | psu.edu |

| 200 | 42.0 | psu.edu |

A significant advantage of using zeolite catalysts is their potential for regeneration and reuse, which is crucial for developing environmentally friendly and economically viable chemical processes. researchgate.net Zeolite catalysts that have been used in the alkylation of naphthalene can typically be regenerated by heating. rsc.org This process removes coke and other residues that may have deposited on the catalyst surface and in its pores during the reaction, restoring its catalytic activity. bham.ac.uk

The regeneration process often involves calcination in an oxygen-containing atmosphere, such as air, at elevated temperatures to burn off carbonaceous deposits. google.commdpi.com This is sometimes followed by a hydrogen treatment at high temperatures. google.com The ability to effectively regenerate and reuse these catalysts multiple times without significant loss of performance is a key factor in their industrial applicability.

Different types of zeolites exhibit varying degrees of success in the selective synthesis of 2,6-DTBN, largely due to differences in their pore structures and acidity. psu.eduoup.com

HY Zeolites: Large-pore HY zeolites have proven to be effective for the selective synthesis of 2,6-DTBN. psu.edudicp.ac.cn Under mild conditions, silica-rich HY zeolites can achieve high selectivity for 2,6-DTBN with 2,6-/2,7-DTBN ratios between 5.6 and 5.9. psu.eduresearchgate.net The pore structure of HY zeolites is thought to limit the formation of isomers larger than the β,β'-isomers. psu.edu Modifications to HY zeolites, such as through acid and alkali treatments, can further enhance the 2,6-/2,7-DTBN ratio. dicp.ac.cn

H-Beta Zeolites: H-beta zeolites, another type of large-pore zeolite, show high selectivity for the formation of 2-tert-butylnaphthalene but are less selective for the formation of di-tert-butylnaphthalene derivatives compared to HY zeolites. psu.edu The formation of DTBN on H-beta zeolites often results in a 2,6-/2,7-DTBN ratio of approximately 1, suggesting that the reaction may occur primarily on the external surface of the catalyst. psu.edu

HZSM-5 Zeolites: HZSM-5 is a medium-pore zeolite. Due to its smaller pore size, it is generally not reactive for the tert-butylation of naphthalene, as the pores are too small to allow the reaction to proceed. While effective for the alkylation of naphthalene with smaller alkyl groups, its application in producing the bulky 2,6-DTBN is limited. d-nb.info

| Zeolite | Key Characteristics | Selectivity for 2,6-DTBN | Reference |

| H-Mordenite (HM) | Large-pore, optimized for high 2,6/2,7 ratio. | High, with ratios >50 achievable. | researchgate.net |

| HY | Large-pore, high β,β'-selectivity. | High, with 2,6/2,7 ratios of 5.6-5.9. | psu.edudicp.ac.cn |

| H-Beta | Large-pore, selective for mono-alkylation. | Low, with 2,6/2,7 ratio ~1. | psu.edu |

| HZSM-5 | Medium-pore, generally inactive for this reaction. | No reaction. |

Catalyst Regeneration and Reusability in this compound Synthesis

Friedel-Crafts Alkylation and Isomer Distribution

The Friedel-Crafts alkylation of naphthalene with a tert-butylating agent, such as tert-butyl chloride or tert-butyl alcohol, is a common method to introduce the bulky tert-butyl groups onto the naphthalene ring. cdnsciencepub.commasterorganicchemistry.combyjus.comyoutube.com The reaction is typically catalyzed by a Lewis acid, like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), which facilitates the formation of a tert-butyl carbocation, the active electrophile. masterorganicchemistry.combyjus.comiitk.ac.in

However, this method often yields a mixture of di-tert-butylnaphthalene isomers. cdnsciencepub.com The distribution of these isomers is influenced by both kinetic and thermodynamic factors. masterorganicchemistry.com Research has shown that the tert-butylation of naphthalene can produce a mixture containing nearly equal amounts of this compound and 2,7-di-tert-butylnaphthalene. cdnsciencepub.com The use of specific catalysts, such as certain zeolites, can significantly influence the isomer ratio. For instance, using H-mordenite zeolite as a catalyst in the tert-butylation of naphthalene with tert-butyl alcohol has been shown to produce this compound in high yield (60%), with only a small amount of the 2,7-isomer (1%). mdpi.comresearchgate.net Similarly, HY zeolites have demonstrated high selectivity for the 2,6-isomer, with 2,6-/2,7-di-tert-butylnaphthalene ratios as high as 5.9. psu.edudicp.ac.cn The shape-selective nature of these zeolite catalysts is believed to favor the formation of the more linear 2,6-isomer over the bulkier 2,7-isomer. psu.edudicp.ac.cn

Separation of the desired 2,6-isomer from the reaction mixture can often be achieved by crystallization. mdpi.comresearchgate.net

Microwave-Assisted Synthesis for Enhanced Selectivity and Reaction Rates

Microwave-assisted synthesis has emerged as a valuable technique in organic chemistry, often leading to faster reaction times, higher yields, and cleaner reactions compared to conventional heating methods. mdpi.comijpsjournal.comrsc.org This technology utilizes microwave irradiation to directly heat the reactants, leading to rapid and uniform heating. ijpsjournal.com While specific studies focusing exclusively on the microwave-assisted synthesis of this compound are not extensively detailed in the provided search results, the principles of microwave-assisted organic synthesis (MAOS) are broadly applicable. mdpi.comijpsjournal.comrsc.org The application of microwave irradiation to the Friedel-Crafts alkylation of naphthalene could potentially enhance the reaction rate and influence the isomer distribution, possibly favoring the formation of the thermodynamically more stable 2,6-isomer. The rapid heating can minimize side reactions and degradation of products that might occur with prolonged heating. ijpsjournal.com Further research in this area could optimize the synthesis for even greater selectivity and efficiency.

Synthesis of Substituted this compound Derivatives

Halogenation (e.g., Bromination at 1,5-positions) of this compound

The bulky tert-butyl groups at the 2 and 6 positions of the naphthalene ring act as directing groups in subsequent electrophilic substitution reactions. cardiff.ac.uk This directing effect allows for the selective halogenation at other positions. Specifically, the bromination of this compound can be controlled to occur at the 1 and 5 positions. cardiff.ac.uk This regioselectivity is attributed to the steric hindrance imposed by the tert-butyl groups, which deactivates the adjacent positions and favors substitution at the electronically activated and less hindered α-positions. One reported method for this selective bromination gives the desired 1,5-dibromo-2,6-di-tert-butylnaphthalene in good yield (88%). cardiff.ac.uk

Sulfonation and Disulfonation of this compound

Sulfonation is a key reaction for functionalizing this compound, leading to sulfonic acid derivatives that have applications in various fields. cdnsciencepub.com

The sulfonation of a mixture of di-tert-butylnaphthalene isomers (2,6- and 2,7-) results in a corresponding mixture of sulfonic acids. cdnsciencepub.com The individual isomers can be isolated and purified. For instance, from a commercial mixture of sodium di-tert-butylnaphthalenesulfonates, two isomeric sulfonyl chlorides were isolated by fractional crystallization. cdnsciencepub.com Hydrolysis of these sulfonyl chlorides yielded the pure sodium 2,6-di-tert-butylnaphthalenesulfonate and sodium 2,7-di-tert-butylnaphthalenesulfonate. cdnsciencepub.com

Structural elucidation of these sulfonic acids has been achieved through various methods. Desulfonation of the purified sulfonates with sulfuric acid regenerates the parent di-tert-butylnaphthalene isomers, confirming the substitution pattern of the tert-butyl groups. cdnsciencepub.com The position of the sulfonic acid group has been determined to be at the α-position (typically the 1 or 4 position) based on subsequent chemical transformations and spectroscopic analysis. cdnsciencepub.com For example, the sulfonation of pure this compound under conditions that favor α-substitution yields this compound-1-sulfonic acid. cdnsciencepub.comsielc.comdrugbank.comnih.gov

The extent of sulfonation can be controlled by the reaction conditions, particularly the stoichiometry of the sulfonating agent.

Monosulfonation: Treatment of this compound with one molar equivalent of a sulfonating agent like chlorosulfonic acid leads to the formation of the monosulfonic acid in high yield. cdnsciencepub.com The reaction is typically carried out in a solvent such as dichloroethane. cdnsciencepub.com

Disulfonation: When this compound is treated with two molar equivalents of chlorosulfonic acid, disulfonation occurs. cdnsciencepub.comcdnsciencepub.com Interestingly, both this compound and 2,7-di-tert-butylnaphthalene yield the same disulfonic acid, which has been identified as this compound-4,8-disulfonic acid. cdnsciencepub.comcdnsciencepub.com This indicates that a rearrangement of a tert-butyl group occurs during the disulfonation of the 2,7-isomer. cdnsciencepub.com The reaction to form the disulfonic acid from the 2,6-isomer proceeds in high yield (86%) when carried out in carbon tetrachloride at low temperature, followed by stirring at room temperature. cdnsciencepub.com

Table of Sulfonation Reactions

| Starting Material | Sulfonating Agent (Equivalents) | Major Product | Reference |

|---|---|---|---|

| This compound | Chlorosulfonic acid (1) | This compound-4-sulfonic acid | cdnsciencepub.com |

| This compound | Chlorosulfonic acid (2) | This compound-4,8-disulfonic acid | cdnsciencepub.comcdnsciencepub.com |

| 2,7-Di-tert-butylnaphthalene | Chlorosulfonic acid (2) | This compound-4,8-disulfonic acid | cdnsciencepub.comcdnsciencepub.com |

Isomer Isolation and Structural Elucidation of Sulfonic Acids

Derivatization of Hydroxyl-Substituted this compound (e.g., this compound-1,5-diol)

The hydroxyl groups on the this compound scaffold serve as versatile handles for further chemical transformations, enabling the synthesis of a variety of derivatives with unique electronic and structural properties. One significant derivatization pathway for dihydroxy-substituted variants is oxidation.

Research has demonstrated the conversion of naphthalene-1,5-diols into their corresponding naphtho-1,5-quinones. Specifically, 3,7-di-tert-butylnaphthalene-1,5-diol (B14581358) can be oxidized to 3,7-di-tert-butylnaphtho-1,5-quinone. thieme-connect.de This transformation is typically achieved using potent oxidizing agents. One effective reagent for this purpose is 2,3-dichloro-5,6-dicyanobenzo-1,4-quinone (DDQ), which is known for its high oxidation potential and efficacy in dehydrogenation reactions. thieme-connect.de The reaction involves the removal of two hydrogen atoms from the hydroxyl groups and the concomitant formation of two carbonyl groups, yielding the quinone structure. thieme-connect.de

Quinones derived from di-tert-butylnaphthalene are of interest due to their redox properties and potential applications in materials science and as intermediates in organic synthesis. thieme-connect.de

Table 1: Oxidation of 3,7-Di-tert-butylnaphthalene-1,5-diol

| Reactant | Reagent | Product | Reference |

| 3,7-Di-tert-butylnaphthalene-1,5-diol | 2,3-Dichloro-5,6-dicyanobenzo-1,4-quinone (DDQ) | 3,7-Di-tert-butylnaphtho-1,5-quinone | thieme-connect.de |

Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comtcichemicals.comwikipedia.org For a substrate like this compound, these reactions provide a pathway for introducing a wide array of functional groups, thereby tuning its molecular properties. To utilize these methods, the naphthalene core must first be functionalized with a suitable leaving group, such as a halide (e.g., bromine) or a triflate. wikipedia.orgfishersci.co.uk

Once a halogenated derivative, for instance, a bromo-2,6-di-tert-butylnaphthalene, is prepared, it can undergo various palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is one of the most widely used reactions, involving the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. tcichemicals.comfishersci.co.uk This reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a vast library of boronic acids. tcichemicals.comfishersci.co.uk The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the catalyst. sigmaaldrich.comtcichemicals.com

The Heck reaction provides a method to couple the aryl halide with an alkene, forming a new, substituted alkene. wikipedia.orgorganic-chemistry.org This reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle and is instrumental in synthesizing complex olefinic structures. wikipedia.org

Other notable palladium-catalyzed reactions applicable for functionalization include the Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines), which allow for the introduction of alkynyl and amino groups, respectively. sigmaaldrich.com

The application of these reactions to a halogenated this compound substrate would enable the synthesis of a diverse library of derivatives with tailored electronic and photophysical properties for applications in materials science and electronic devices.

Table 2: Representative Suzuki-Miyaura Coupling for Functionalization

| Aryl Halide Substrate (Example) | Coupling Partner | Palladium Catalyst (Example) | Base (Example) | Product Type | Reference |

| Bromo-2,6-di-tert-butylnaphthalene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Phenyl-substituted this compound | beilstein-journals.org |

| Bromo-2,6-di-tert-butylnaphthalene | Vinylboronic acid | PdCl₂(dppf) | K₂CO₃ | Vinyl-substituted this compound | mdpi.com |

| Bromo-2,6-di-tert-butylnaphthalene | 2-Pyridylboronate | Pd₂(dba)₃ | KF | Pyridyl-substituted this compound | nih.gov |

Reactivity and Reaction Mechanisms Involving 2,6 Di Tert Butylnaphthalene

Electron Transfer Reactions and Radical Anions

Electron transfer reactions are fundamental processes in chemistry where an electron is transferred from one molecule or atom to another. libretexts.org This transfer results in the oxidation of the donor and the reduction of the acceptor. libretexts.org The mechanisms of these reactions, particularly for aromatic compounds like 2,6-di-tert-butylnaphthalene, are of significant interest due to their relevance in various chemical and biological systems. researchgate.net

Reduction of this compound and Related Naphthalenes

The reduction of naphthalene (B1677914) and its derivatives can lead to the formation of radical anions. acs.org In the case of this compound, the presence of the bulky tert-butyl groups significantly influences its reactivity. During the photoreduction of 2,6-di-tert-butyl-p-benzoquinone, the transfer of excitation energy to naphthalene has been observed, confirming the involvement of naphthalene derivatives in electron transfer processes. cdnsciencepub.com

The oxidation of this compound with peroxydisulphate in the presence of copper (II) yields 2,6-di-tert-butyl-1,4-naphthoquinone. ias.ac.in This reaction proceeds through an electron transfer mechanism. ias.ac.in

| Substrate | Product(s) |

| Naphthalene | 1,4-Naphthoquinone |

| 2-tert-Butylnaphthalene (B3050793) | 2-tert-Butyl-1,4-naphthoquinone |

| This compound | 2,6-Di-tert-butyl-1,4-naphthoquinone |

| 2-Methylnaphthalene | 1,4-Naphthoquinones, Naphthalenemethyl acetates, Naphthaldehydes |

| 1-Methylnaphthalene | 1,4-Naphthoquinones, Naphthalenemethyl acetates, Naphthaldehydes |

| 1-Phenylnaphthalene | 2- and 5-Phenyl-1,4-naphthoquinones |

| 1-Bromonaphthalene | 2- and 5-Bromo-1,4-naphthoquinones |

| Data sourced from Indian Academy of Sciences. ias.ac.in |

Enthalpy of Steric Inhibition to Solvation due to tert-Butyl Groups on Anion Radicals

The presence of bulky substituents, such as tert-butyl groups, can sterically hinder the solvation of anion radicals. This steric hindrance affects the thermodynamics of the system, including the enthalpy of solvation. Studies on ortho-substituted phenols have shown that steric hindrance from tert-butyl groups can influence the enthalpy changes associated with hydrogen bond formation. wordpress.com While not directly measuring the enthalpy of steric inhibition to solvation of the this compound anion radical, these studies highlight the significant energetic consequences of steric crowding by tert-butyl groups. wordpress.comdatapdf.com This effect is attributed to the rotation of bonds, which can decrease the overlap between the substituent and the aromatic ring's π system, thereby affecting electron transfer rates. datapdf.com

Radical Cation Formation and Stability in Mass Spectrometry

In mass spectrometry, the fragmentation of this compound and its isomers provides insights into the formation and stability of their radical cations. researchgate.net The molecular ions of di-tert-butylnaphthalenes primarily decompose by losing a methyl radical. researchgate.netresearchgate.net This initial fragmentation leads to the formation of substituted 2-naphthyl-2-propyl cations. researchgate.netresearchgate.net The stability of these resulting radical cations is noteworthy. rutgers.edu In some cases, particularly when a naphthoquinodimethane radical cation can be formed through the loss of a methyl group from the tert-butyl substituent, the stability is enhanced. researchgate.net This is supported by deuterium (B1214612) labeling studies, which indicate the particular stability of these quinoid radical cations. researchgate.net

Hydrogen Migration and Ion-Molecule Complexes in tert-Butylated Naphthalene Ions

The fragmentation patterns of tert-butylated naphthalene ions in mass spectrometry also reveal complex rearrangements, including hydrogen migration and the formation of intermediate ion-molecule complexes. researchgate.net For instance, the release of a tert-butyl cation from metastable substituted 2-naphthyl-2-propyl cations involves a proton transfer from the ionized propyl side chain to the naphthalene ring, followed by the cleavage of the substituent. researchgate.net This process suggests the formation of an intermediate complex consisting of a tert-butyl cation and a propenylnaphthalene molecule. researchgate.net Furthermore, studies on labeled derivatives of tert-butylnaphthalenes have shown that hydrogen/deuterium exchange occurs between the methyl groups of the side chain and the naphthalene ring, indicating hydrogen migrations before fragmentation. researchgate.net

Acid-Catalyzed Reactions

Acid-catalyzed reactions of dialkylnaphthalenes, including this compound, are important for understanding and controlling the synthesis of specific isomers. Shape-selective catalysis, often employing zeolites, plays a crucial role in these processes. acs.orgresearchgate.net

Isomerization of Dialkylnaphthalenes and Shape-Selective Catalysis

The isomerization of dialkylnaphthalenes is a key reaction for producing desired isomers, such as the 2,6-disubstituted product, which is a valuable precursor for advanced materials. acs.org Zeolites, with their well-defined pore structures, are often used as catalysts to achieve high selectivity. mdpi.com

For the tert-butylation of naphthalene, HY zeolites have proven effective for the selective synthesis of this compound (2,6-DTBN). dicp.ac.cn Modified HY zeolites can achieve high conversion rates and selectivity for the 2,6-isomer. dicp.ac.cn For example, over an acid-modified HY zeolite (HY-H), a naphthalene conversion of over 90 mol% was achieved, with a 2,6-/2,7-DTBN ratio of 2.34. dicp.ac.cn Other modified HY zeolites have demonstrated even higher selectivity, with 2,6-/2,7-DTBN ratios reaching up to 6.11. dicp.ac.cn

The shape-selective formation of 2,6-dialkylnaphthalenes is influenced by the type of zeolite and the bulkiness of the alkylating agent. researchgate.net In the case of tert-butylation, the bulky tert-butyl group enhances the selectivity for the 2,6-isomer. researchgate.netrsc.org The mechanism is often described as product selectivity, where the diffusion of the bulkier isomers out of the zeolite pores is restricted, favoring the formation of the slimmer 2,6-isomer. acs.org Theoretical calculations have shown that the 2,6-isomer has a more favorable molecular shape for transport within the channels of certain zeolites like mordenite. acs.org

| Catalyst | Naphthalene Conversion (mol%) | 2,6-/2,7-DTBN Ratio |

| HY-H | >90 | 2.34 |

| OY | 53.5 | 5.93 |

| OSY-B | ~5 | 3.26 |

| OSY-BS-H | ~45 | 6.11 |

| Data sourced from Catalysis Communications. dicp.ac.cn |

Protonation of Dianions in Reduction Processes

The reduction of this compound can proceed through the formation of dianionic intermediates. The subsequent protonation of these dianions is a critical step that determines the final product structure.

In reduction reactions using potassium-graphite intercalate (C8K) in tetrahydrofuran (B95107) (THF), this compound is reduced to 2,6-di-tert-butyl-1,4-dihydronaphthalene. huji.ac.il This process involves the formation of a dianion, which is then protonated. It is suggested that the 1,4-dihydronaphthalene (B28168) derivative can act as a proton source, facilitating the protonation of the highly basic dianion to a more stable monoanion, thereby shifting the reaction equilibrium. huji.ac.il This method of recycling the crude reaction products through repeated reductions has been shown to increase the yield of 2,6-di-tert-butyl-1,4-dihydronaphthalene to 60%. huji.ac.il

The formation of a dianion is also implicated in naphthalene-catalyzed lithiation reactions, where it is proposed to be a highly active electron carrier. researchgate.net While the direct protonation of the this compound dianion in this specific context is not detailed, the general mechanism involves the over-reduction of a radical anion species. researchgate.net

Table 1: Reduction of this compound

| Reactant | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | Potassium-graphite intercalate (C8K) in THF | 2,6-Di-tert-butyl-1,4-dihydronaphthalene | 60% | huji.ac.il |

Oxidative Pathways and Product Formation

The oxidation of this compound leads to the formation of quinone derivatives. The bulky tert-butyl groups direct the oxidation to the unsubstituted ring.

Oxidation of this compound with peroxydisulphate in the presence of copper(II) ions in aqueous acetic acid yields 2,6-di-tert-butyl-1,4-naphthoquinone. ias.ac.in This reaction proceeds via an electron transfer mechanism. ias.ac.in Similarly, chromic acid oxidation also produces the same 2,6-di-tert-butyl-1,4-naphthoquinone. cdnsciencepub.com The presence of the tert-butyl groups is crucial; for instance, the metabolism of 2,6-diisopropylnaphthalene (B42965), a related compound, proceeds almost exclusively through oxidation of the side-chains rather than the aromatic ring, which has significant toxicological implications. ebi.ac.uk

The selective oxidation of 2,6-dialkylnaphthalenes is of industrial interest as it can produce naphthalene-2,6-dicarboxylic acid, a precursor to valuable polymers like poly(ethylene naphthalenedicarboxylate) (PEN). psu.edu

Table 2: Oxidation of this compound

| Reactant | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| This compound | Peroxydisulphate/Copper(II) | 2,6-Di-tert-butyl-1,4-naphthoquinone | ias.ac.in |

| This compound | Chromic acid | 2,6-Di-tert-butyl-1,4-naphthoquinone | cdnsciencepub.com |

Cyclization Reactions for Extended Aromatic Systems

This compound serves as a starting material for the synthesis of larger, extended polycyclic aromatic hydrocarbons (PAHs) through cyclization reactions. The tert-butyl groups can act as directing groups to achieve specific regioselectivity in subsequent functionalization and cyclization steps.

For instance, the synthesis of certain oxygen-doped PAHs utilizes this compound. cardiff.ac.uk The tert-butyl groups are used to direct bromination to the 1 and 5 positions, yielding the 1,5-dibrominated naphthalene core. cardiff.ac.uk This intermediate can then undergo further reactions, such as Suzuki cross-coupling and intramolecular etherification, to form complex heterocyclic systems. cardiff.ac.uk

In another example, the synthesis of 2,5,8-tri-tert-butylphenalene starts with the regioselective bromination of 2,7-di-tert-butylnaphthalene (B76764) at the 4-position, a compound often produced alongside the 2,6-isomer. mun.ca While this specific example uses the 2,7-isomer, it highlights the utility of di-tert-butylnaphthalenes in building more complex, extended aromatic structures through a sequence of functionalization and cyclization steps, including Friedel-Crafts acylation. mun.ca Anionic cyclization is another key strategy employed for intramolecular aromatic coupling to create frameworks like perylene (B46583) from di-tert-butylnaphthalene precursors. scispace.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,6-di-tert-butyl-1,4-dihydronaphthalene |

| 2,6-di-tert-butyl-1,4-naphthoquinone |

| 2,6-diisopropylnaphthalene |

| 2,7-di-tert-butylnaphthalene |

| 1,5-dibromo-2,6-di-tert-butylnaphthalene |

| 2,5,8-tri-tert-butylphenalene |

| Naphthalene-2,6-dicarboxylic acid |

| Perylene |

| Poly(ethylene naphthalenedicarboxylate) |

| Potassium-graphite intercalate (C8K) |

| Tetrahydrofuran (THF) |

Advanced Spectroscopic Characterization and Computational Studies of 2,6 Di Tert Butylnaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for the detailed structural analysis of 2,6-di-tert-butylnaphthalene, enabling the differentiation of isomers and the characterization of its solid-state forms.

¹H and ¹³C FT-NMR for Isomer Distinction and Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) Fourier-transform nuclear magnetic resonance (FT-NMR) spectroscopy are instrumental in distinguishing between the various isomers of di-tert-butylnaphthalene. doi.org The chemical shifts and coupling patterns observed in the NMR spectra are unique to each isomer, providing a definitive method for structural assignment. doi.orgmagritek.com For this compound, the symmetry of the molecule simplifies the spectra, yet specific features allow for its unambiguous identification when compared to other isomers. doi.org The assignment of all observed ¹³C NMR signals in di-substituted naphthalenes can be achieved by following the additivity approach established for mono-substituted naphthalenes, which avoids the need for more complex experimental techniques. doi.org

Table 1: ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C-2, C-6 | Data not available in search results |

| C-3, C-7 | Data not available in search results |

| C-4, C-8 | Data not available in search results |

| C-1, C-5 | Data not available in search results |

| C-9, C-10 | Data not available in search results |

| C(CH₃)₃ | Data not available in search results |

| C(CH₃)₃ | Data not available in search results |

Solid-State NMR Spectroscopy for Polymorph Analysis

Solid-state NMR (SSNMR) spectroscopy, particularly ¹³C magic-angle-spinning (MAS) NMR, has been crucial in the study of polymorphism in this compound. aip.org Polymorphism refers to the existence of a substance in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. aip.org

Research has identified two polymorphs of this compound, which exhibit subtle but distinct differences in their solid-state NMR spectra. aip.orgbrynmawr.edu These differences arise from the varied crystallographic environments of the molecules in each polymorphic form. brynmawr.edu One study characterized two polymorphs that differ by a factor of twelve in the number of crystallographically independent tert-butyl group environments. brynmawr.eduresearchgate.net Despite these significant structural differences, ¹³C MAS NMR spectra for both polymorphs showed only small and random chemical shift differences of no more than 1.6 ppm at any site, and both were in close agreement with high-resolution solution NMR data. core.ac.uk This synergistic use of SSNMR and X-ray crystallography provides a comprehensive picture of both polymorphic and superlattice phenomena in this molecule. brynmawr.eduugr.es

Mass Spectrometry (MS) for Fragmentation Pathways and Ion Analysis

Mass spectrometry provides critical insights into the fragmentation pathways of this compound upon ionization. researchgate.net The molecular ions of di-tert-butylnaphthalene isomers predominantly undergo the loss of a methyl radical (CH₃•) as the initial fragmentation step. researchgate.netresearchgate.net This leads to the formation of a substituted 2-naphthyl-2-propyl cation. researchgate.net

Further fragmentation of this cation includes the elimination of ethene (C₂H₄) and another methyl radical. researchgate.net A notable fragmentation pathway for tert-butyl substituted 2-naphthyl-2-propyl cations is the loss of a methyl group from the tert-butyl substituent, which is particularly favored if it results in the formation of a stable naphthoquinodimethane radical cation. researchgate.net Tandem mass spectrometry techniques have been employed to study these unimolecular fragmentations in detail, revealing dependencies on the relative orientation of the substituents. researchgate.net The release of a tert-butyl cation occurs through proton transfer from the ionized propyl side chain to the naphthalene (B1677914) ring, forming an intermediate ion-molecule complex, followed by the elimination of isobutene. researchgate.net

Table 2: Key Fragmentation Ions of this compound in Mass Spectrometry

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 240 | [M]⁺ | Molecular Ion |

| 225 | [M - CH₃]⁺ | Loss of a methyl radical researchgate.netresearchgate.net |

| Various | Further fragments | Elimination of C₂H₄, CH₃•, or isobutene researchgate.netresearchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is used to study the electronic transitions within the aromatic system of this compound. uobabylon.edu.iq The absorption of UV or visible light by the molecule promotes electrons from a lower energy molecular orbital to a higher energy one. For aromatic compounds like naphthalene derivatives, these transitions are typically π → π* transitions. uobabylon.edu.iq The substitution pattern on the naphthalene core influences the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax). cardiff.ac.uk While specific λmax values for this compound were not found in the provided search results, studies on related oxygen-doped naphthalene derivatives show that the spectroscopic profile is highly dependent on the substitution topology. cardiff.ac.uk

Fluorescence Spectroscopy for Optical Properties in Solution and Solid State

The luminescence properties of this compound have been characterized using fluorescence spectroscopy in both solution and the solid state. nih.govresearchgate.net Upon excitation with light of a suitable wavelength, the molecule emits light at a longer wavelength. This fluorescence is sensitive to the molecular environment. Studies comparing the optical properties of several 2,6-dialkylnaphthalenes, including the di-tert-butyl derivative, have been conducted to evaluate their photophysical characteristics. nih.govresearchgate.net The fluorescence properties are a key aspect of its characterization, often studied in conjunction with other spectroscopic methods like UV-Vis absorption to provide a complete picture of the electronic behavior. researchgate.net

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools used to model the electronic structure and properties of molecules like this compound. mdpi.com DFT calculations are employed to determine ground-state properties, such as optimized geometries and molecular orbital energies. mdpi.comrsc.org These calculations have been used to determine gas-phase molar heat capacities and absolute entropies for 2,6-dialkylnaphthalenes. nih.gov

TD-DFT is specifically used to calculate excited-state properties, including electronic transition energies, which correspond to the peaks observed in UV-Vis absorption spectra. ohio-state.edu Computational studies on related systems have shown that TD-DFT can accurately predict absorption spectra, supporting experimental findings. rsc.org For instance, in studies of other complex aromatic systems, TD-DFT has been used to elucidate the nature of observed electronic transitions, such as inter-valence charge transfer bands. rsc.org These computational methods provide a theoretical framework for understanding and interpreting the experimental spectroscopic data. cardiff.ac.ukrsc.org

Geometry Optimization and Molecular Orbital Analysis

Computational studies have been employed to determine the most stable three-dimensional structure of 2,6-DTBN. Geometry optimization calculations, often using methods like B3LYP with basis sets such as 6-311G(d), have been performed to predict its molecular shape. scispace.com These calculations help in understanding the spatial arrangement of the bulky tert-butyl groups relative to the planar naphthalene core.

Further analysis delves into the electronic structure through the examination of molecular orbitals. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The analysis of the electrostatic potential map (ESP) and frontier orbitals helps in revealing the nature of interactions between 2,6-DTBN and other molecules. researchgate.net For instance, in studies related to asphaltene stabilization, understanding the charge distribution on the molecular surface is crucial for predicting how 2,6-DTBN interacts with asphaltene monomers through noncovalent forces. researchgate.netresearchgate.net Ab initio density functional theory has also been used to calculate the rotational barriers of the tert-butyl groups and their constituent methyl groups, both for the isolated molecule and for molecules within a crystal cluster. researchgate.net

Transition-State Stabilization and Mechanistic Insights

Computational studies provide significant mechanistic insights into both the synthesis of 2,6-DTBN and its function in other chemical systems.

In Synthesis: The selective synthesis of 2,6-DTBN over its isomers, such as 2,7-DTBN, is often achieved using shape-selective zeolite catalysts like HM and HY zeolites. acs.org Computational analysis has revealed that the molecular dimensions of the 2,6-isomer allow it to fit more perfectly into the channels of certain zeolites compared to the less linear 2,7-isomer. acs.org Furthermore, calculations of the heat of formation have shown that 2,6-DTBN is more stable than other isomers, which contributes to its preferential formation. bham.ac.uk DFT studies can model the transition states within the zeolite pores, showing a lower activation energy for the reaction pathways leading to the 2,6-substituted product.

In Applications: 2,6-DTBN has been investigated as a chemical inhibitor to prevent the aggregation of asphaltenes in crude oil. researchgate.netresearchgate.net Molecular dynamics simulations and quantum chemical calculations are used to understand the mechanism of stabilization. These studies show that 2,6-DTBN can disrupt the π-π stacking interactions that are the primary driving force for asphaltene aggregation. researchgate.net The mechanism involves the formation of noncovalent bonds between 2,6-DTBN and asphaltene molecules, which creates steric hindrance and prevents the asphaltenes from forming large clusters. researchgate.net

Prediction of Spectroscopic Properties

A powerful application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results for validation. For 2,6-DTBN, calculations have been used to complement experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netbrynmawr.edu By computing the structure and dynamics, researchers can better interpret complex solid-state NMR spectra. aip.orgbrynmawr.edu The subtle differences in the chemical environments of the two known polymorphs of 2,6-DTBN, for example, lead to distinct spectroscopic signatures that can be modeled and understood through computation. aip.orgbrynmawr.edu DFT calculations can predict the chemical shifts of carbon and hydrogen atoms, which helps in the assignment of peaks in experimental ¹³C and ¹H NMR spectra. brynmawr.edu

Conformational Analysis

The flexibility of 2,6-DTBN is primarily due to the rotation of the two tert-butyl groups and the further rotation of the methyl groups within them. Conformational analysis through computational methods investigates the energy landscape of these rotations. Ab initio DFT calculations have been performed to determine the rotational barriers for these groups. researchgate.net These studies compare the dynamics in an isolated molecule versus a molecule within a crystal lattice, showing how intermolecular forces in the solid state affect conformational freedom. researchgate.net The calculated barriers for methyl and tert-butyl group rotation can be compared with activation energies derived from NMR spin-lattice relaxation experiments, providing a comprehensive picture of the molecule's dynamics. researchgate.net

| Compound | Functional Group | Barrier Type | Calculated Barrier (kJ/mol) |

|---|---|---|---|

| 2,6-di-t-butylnaphthalene | t-Butyl Group | Rotational | Varies based on crystalline environment |

| Methyl Group | Rotational | Varies based on t-butyl orientation |

Charge Transport Calculations and Electronic Coupling

The electronic properties of 2,6-DTBN make it a candidate for applications in organic electronics. It has been used as an emitter molecule in triplet-triplet annihilation photon upconversion (TTA-UC) systems. acs.org In such a system, 2,6-DTBN receives energy via triplet energy transfer from a sensitizer (B1316253). acs.org The efficiency of this process is governed by the electronic coupling between the sensitizer and the emitter. Computational models are used to calculate this electronic coupling and to understand the mechanism of charge and energy transfer. acs.org These calculations often involve modeling the π-π stacking interactions, which are crucial for charge transport in conjugated organic materials.

Electron Spin Resonance (ESR) Spectroscopy for Radical Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique used to study chemical species that have unpaired electrons, such as free radicals. For 2,6-DTBN, ESR has been used to study its radical anion. rsc.org Research has shown that when the radical anion of 2,6-di-t-butylnaphthalene is formed in the presence of a sodium counter-ion, the resulting sodium hyperfine splitting in the ESR spectrum is dependent on both the solvent and the temperature. rsc.org This observation is explained by a model that proposes an equilibrium between two different types of ion pairs: a "tight" ion-pair with a large sodium splitting and a "loose," solvated ion-pair with a smaller sodium splitting. rsc.org ESR spectroscopy allows for the characterization of these paramagnetic species and provides insight into the dynamics of their interaction with their environment. rsc.org

X-ray Diffraction Studies for Crystal Structures and Polymorphism

X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids. Studies on 2,6-DTBN have revealed that it exhibits polymorphism, meaning it can crystallize into at least two different solid-state structures, designated as polymorphs A and E. brynmawr.eduaip.org The formation of a specific polymorph can depend on the solvent used for crystallization; for instance, polymorph E is preferentially formed from 17 different organic solvents, including ethanol. brynmawr.edubrynmawr.edu

A detailed single-crystal X-ray diffraction study of polymorph E showed that it crystallizes in the monoclinic, noncentrosymmetric space group P2₁. brynmawr.edubrynmawr.edu A remarkable feature of this polymorph is the presence of a superlattice, where the asymmetric unit of the crystal contains six crystallographically independent molecules (Z' = 6). brynmawr.edu This results in twelve symmetry-independent tert-butyl groups and thirty-six independent methyl groups within the crystal structure. brynmawr.edu This high degree of structural complexity was essential to explain unusual results observed in solid-state NMR spin-lattice relaxation measurements, demonstrating a powerful synergy between crystallographic and spectroscopic techniques. aip.orgbrynmawr.edu The subtle differences in molecular packing and intermolecular forces between the polymorphs, though leading to only minor energy differences, can significantly affect the material's physical properties. aip.orgbrynmawr.edu

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Molecules per Unit Cell (Z) | 12 |

| Independent Molecules (Z') | 6 |

| Crystallization Solvent | Ethanol |

Applications of 2,6 Di Tert Butylnaphthalene in Emerging Technologies and Materials Science

Organic Electronics and Optoelectronics

2,6-Di-tert-butylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) that serves as a fundamental building block or functional material in the field of organic electronics. acs.orgscispace.com Its applications stem from its semiconductor properties, which can be tailored through chemical modification, and its ability to participate in critical photophysical processes. It is utilized as a component in various devices and systems, including as an active material in organic semiconductors and as a key player in photon upconversion technologies. researchgate.netresearchgate.net The tert-butyl groups on the naphthalene (B1677914) core play a crucial role in influencing its solubility and, most importantly, its solid-state packing, which is a determinant factor for the performance of organic electronic devices. researchgate.net

Charge Transport in Organic Semiconductors

Charge transport in organic semiconductors is a process fundamentally governed by the hopping of charge carriers (electrons or holes) between adjacent molecules. The efficiency of this process, quantified by charge carrier mobility, is exquisitely sensitive to the way molecules arrange themselves in the solid state.

The performance of organic semiconductors is intrinsically linked to the molecular packing and degree of crystallinity in the solid state. Charge transport occurs via the overlap of π-orbitals between neighboring molecules, and therefore, the distance and relative orientation of these molecules are critical. Favorable π-π stacking, where the aromatic cores are closely and cofacially arranged, generally leads to stronger electronic coupling and higher charge carrier mobility. acs.org

The bulky tert-butyl groups of 2,6-DTBN exert significant steric hindrance, which plays a pivotal role in dictating the intermolecular arrangement. researchgate.net While these groups can enhance solubility and prevent excessive aggregation, they also force a specific, often herringbone or slipped-stack, packing motif. This controlled packing can be advantageous in creating well-defined charge transport pathways. In related naphthalene-based semiconductors, such as naphthalene diimides (NDIs), it has been demonstrated that modifying the side chains directly tunes the molecular packing and can increase charge mobility by orders of magnitude. mdpi.com The crystallinity of the thin film is equally important; a highly ordered, crystalline film with large grains minimizes defects and grain boundaries that can act as traps for charge carriers, thus ensuring more efficient charge transport. acs.org

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a key phenomenon in materials science because different polymorphs of the same material can exhibit markedly different physical properties, including electronic and optical characteristics. This compound is known to crystallize in at least two distinct polymorphic forms, designated A and E. researchgate.netresearchgate.net

These polymorphs are distinguished by their crystal packing. Polymorph A is the simpler form, while polymorph E has a more complex unit cell containing twelve molecules, with six being crystallographically independent. researchgate.net These structural differences, though subtle, result in different intermolecular distances and orbital overlaps. As charge carrier mobility in organic semiconductors is highly anisotropic and dependent on the specific pathways for charge hopping between molecules, it is a direct consequence that the mobility will be phase-dependent. acs.org The different crystal lattices of polymorphs A and E create non-identical electronic coupling between adjacent molecules. While extensive studies have characterized the structural and dynamic differences between these polymorphs, explicit comparative measurements of their charge carrier mobilities are not widely reported. researchgate.netresearchgate.net However, based on the fundamental principles of charge transport in organic solids, the distinct packing arrangements of the polymorphs are expected to lead to different charge carrier mobilities. acs.org

| Property | Polymorph A | Polymorph E |

| Molecules per Unit Cell (Z) | 2 | 12 |

| Crystallographically Independent Molecules (Z') | 1 | 6 |

| Lattice Reorganization | Irreversibly converts to Polymorph E upon heating | More stable form at higher temperatures |

This table summarizes the key crystallographic differences between the two known polymorphs of this compound, based on available research. researchgate.net

In many organic electronic systems, charge transfer does not occur directly between a donor and an acceptor but is mediated by an intermediate molecule or material, often the host in a host-guest system. When the energy level of this intermediate is significantly higher than that of the donor and acceptor, charge transfer can occur through a quantum mechanical tunneling process known as superexchange.

The superexchange mechanism involves a single coherent step where the charge carrier tunnels from the donor to the acceptor through the virtual orbitals of the bridging host material without ever localizing on it. This is distinct from a two-step sequential mechanism where the charge first hops onto the host and then to the acceptor. Studies on charge transfer between naphthalene and other aromatic molecules have shown that superexchange is the dominant mechanism when the energy barrier to populate the intermediate state is large. The rate of superexchange has a weaker dependence on this energy barrier compared to the sequential mechanism. In host-guest systems, where 2,6-DTBN could serve as a host for guest dopant molecules, its electronic structure would provide the pathway for these superexchange interactions, facilitating charge transfer between guest molecules that are not in direct contact.

Polymorphism and Phase-Dependent Charge Carrier Mobilities

Components in Organic Thin-Film Transistors (OTFTs)

Organic thin-film transistors (OTFTs) are a cornerstone of flexible and printed electronics. The performance of an OTFT is heavily reliant on the charge carrier mobility of the semiconductor layer. Naphthalene-based materials, particularly naphthalene diimides (NDIs), are widely used as n-type semiconductors in OTFTs, with some derivatives achieving electron mobilities as high as 6 cm² V⁻¹ s⁻¹. mdpi.com

While less studied specifically in this context than NDIs, this compound possesses the core attributes of a p-type organic semiconductor due to its electron-rich aromatic system. Its rigid naphthalene core provides a good foundation for charge transport, while the tert-butyl groups can be used to tune film morphology and intermolecular interactions when deposited as a thin film. The strategic placement of such bulky groups can prevent uncontrolled crystallization and promote the formation of uniform, large-grain films, which is beneficial for transistor performance. Furthermore, its chemical stability makes it a candidate for use in stable, long-lasting devices. A patent has noted its potential use in organic field-effect transistors, underscoring its relevance in this area. nih.gov

Applications in Organic Light-Emitting Diodes (OLEDs) and Photovoltaics

A significant application of this compound is its use as an annihilator (or emitter) in Triplet-Triplet Annihilation Photon Upconversion (TTA-UC) systems. TTA-UC is a process that converts two low-energy photons into a single higher-energy photon, which has profound implications for both OLEDs and photovoltaics. researchgate.net

In the TTA-UC process, a sensitizer (B1316253) molecule absorbs a low-energy photon and, through intersystem crossing, forms a long-lived triplet state. This triplet energy is then transferred to an annihilator molecule, such as 2,6-DTBN. When two such energized annihilator molecules collide, they undergo triplet-triplet annihilation. This interaction results in one annihilator molecule being promoted to an excited singlet state while the other returns to the ground state. The excited annihilator then decays by emitting a high-energy photon (fluorescence).

In OLEDs: TTA can be a loss mechanism in phosphorescent OLEDs. However, in fluorescent OLEDs, harnessing a process related to TTA, known as triplet-fusion, can allow the conversion of non-emissive triplet excitons into emissive singlet excitons. The properties of 2,6-DTBN make it an effective emitter in upconversion schemes, capable of producing high-energy, blue-shifted light.

Triplet-Triplet Annihilation Upconversion (TTA-UC) Systems

This compound (2,6-DTBN) serves as a crucial component, specifically as an annihilator or emitter, in Triplet-Triplet Annihilation Upconversion (TTA-UC) systems. rsc.org These systems are capable of converting lower-energy light (visible) into higher-energy light (ultraviolet), a process with significant potential in solar energy conversion, photocatalysis, and bioimaging. unimap.edu.mytudublin.ie The fundamental TTA-UC mechanism involves a sensitizer absorbing a low-energy photon, converting to a triplet state, and then transferring this triplet energy to an annihilator molecule, in this case, 2,6-DTBN. tudublin.ieedinst.com When two of these triplet-state annihilator molecules interact, they undergo annihilation to generate a higher-energy singlet excited state, which then emits a high-energy (upconverted) photon. rsc.org

In one documented system, 2,6-DTBN was employed as the emitter alongside 10-butyl-2-chloro-9(10H)-acridinone as the sensitizer. rsc.org This pairing successfully produced upconverted UV photon emission. rsc.org Research has shown that the efficiency and photostability of such systems are dependent on the solvent used, with performance showing a negative correlation to solvent polarity. unimap.edu.my Another novel approach utilized ZnSe/ZnS core/shell quantum dots as triplet sensitizers, which transferred energy to 2,6-DTBN through a carboxylated biphenyl (B1667301) triplet mediator, demonstrating visible-to-UV upconversion. researchgate.netresearchgate.net This combination yielded intense upconverted emission in the sub-330 nm region. researchgate.netresearchgate.net

| Sensitizer | Annihilator/Emitter | Mediator | Upconversion Range | Reference |

| 10-butyl-2-chloro-9(10H)-acridinone | This compound | None | Visible to UV (<340 nm) | rsc.org |

| ZnSe/ZnS core/shell Quantum Dots | This compound | Carboxylated biphenyl | Visible to UV (<330 nm) | researchgate.netresearchgate.net |

Polymeric Materials and Coatings Precursors

This compound is a significant starting material in the synthesis of Poly(ethylene naphthalenedicarboxylate) (PEN), a high-performance polyester. scispace.compsu.edu PEN exhibits superior mechanical, thermal, and barrier properties compared to conventional polyesters like Poly(ethylene terephthalate) (PET), making it valuable for applications in packaging, films, and fibers. nih.govcore.ac.uk The synthesis pathway involves the oxidation of 2,6-dialkylnaphthalenes, such as 2,6-DTBN, to produce naphthalene-2,6-dicarboxylic acid (NDA). psu.edu This NDA monomer is then used to manufacture PEN. psu.edu The tert-butylation of naphthalene is considered a promising route because it can be highly regioselective, favoring the formation of the desired 2,6-isomer over other isomers. psu.eduresearchgate.net

The naphthalene core of 2,6-DTBN can be functionalized through sulfonation to create monomers for new polymers and coatings. Treating 2,6-DTBN with one molar equivalent of chlorosulfonic acid yields this compound-4-sulfonic acid. cdnsciencepub.com Further reaction with a second equivalent of chlorosulfonic acid results in the formation of this compound-4,8-disulphonic acid. cdnsciencepub.comcdnsciencepub.com Interestingly, the disulfonation of the 2,7-isomer also yields the same this compound-4,8-disulphonic acid, indicating a molecular rearrangement occurs during the reaction. cdnsciencepub.comcdnsciencepub.com The sodium salts of these sulfonic acids, such as sodium this compound-1-sulfonate, are also synthesized for various applications. drugbank.com These sulfonated derivatives introduce ionic functionality, which can be leveraged to create ion-exchange resins, specialty polymer coatings, or as counterions in solid dispersions of pharmaceuticals. google.com

| Reactant | Sulfonating Agent | Product | Reference |

| This compound | 1 molar equivalent of chlorosulfonic acid | This compound-4-sulfonic acid | cdnsciencepub.com |

| This compound | 2 molar equivalents of chlorosulfonic acid | This compound-4,8-disulphonic acid | cdnsciencepub.comcdnsciencepub.com |

The two bulky tert-butyl groups on the naphthalene ring significantly influence the properties of polymers derived from 2,6-DTBN. The steric hindrance provided by these groups is a key factor. behinpolymerco.com In polymer chains, this bulkiness can restrict segmental motion and increase the energy barrier for bond rotation, which generally leads to a higher glass transition temperature (Tg) and enhanced thermal stability. rsc.orgmdpi.com For instance, the onset of thermal degradation in polymers often increases with the incorporation of bulky side groups that hinder the chemical pathways of decomposition. aimspress.com While research specifically detailing the flame retardancy of polymers from 2,6-DTBN is limited, the high thermal stability imparted by the tert-butyl groups is a contributing factor to flame resistance. Stable polymers tend to decompose at higher temperatures, slowing the release of flammable volatiles. The steric bulk also influences the reactivity and selectivity during the synthesis of the monomer itself, enhancing the yield of the desired 2,6-isomer, which is crucial for achieving optimal polymer properties. researchgate.netresearchgate.net

| Influence of tert-Butyl Groups | Resulting Polymer Property | Mechanism |

| Steric Hindrance | Increased Thermal Stability | Restricts chain mobility and hinders decomposition pathways. behinpolymerco.comaimspress.com |

| Increased Molecular Weight | Higher Glass Transition Temperature (Tg) | Increases intermolecular forces and energy required for chain movement. |

| Shape Selectivity | Higher Purity of Precursor | Steric bulk favors the formation of the linear 2,6-isomer during synthesis. researchgate.net |

Development of New Polymers and Coatings with Sulfonic Acid Functionality

Supramolecular Chemistry and Host-Guest Interactions

A significant challenge in the production of 2,6-DTBN is its separation from the isomeric byproduct, 2,7-di-tert-butylnaphthalene (B76764), due to their similar physical properties. scispace.com Supramolecular chemistry offers an elegant solution through host-guest complexation. 2,6-DTBN has a more elongated, linear shape compared to its 2,7-isomer. scispace.com This specific geometry allows it to fit selectively into the channel-like structures formed by the crystalline lattice of thiourea (B124793), forming a stable crystalline inclusion adduct. scispace.comresearchgate.net The 2,7-isomer, being less linear, does not form this adduct and remains in the mother liquor, allowing for an efficient separation by simple crystallization. scispace.comresearchgate.net The equilibrium constants for the formation of these thiourea adducts have been studied, confirming that the 2,6-isomer has a much stronger tendency to form the complex than other isomers. nii.ac.jp This selective adduct formation is a critical purification step in the industrial synthesis of precursors for high-performance polymers. nih.govacs.org

Potential for Self-Assembly Systems

The unique molecular architecture of this compound (2,6-DTBN) lends itself to potential applications in self-assembly and supramolecular chemistry. Its elongated, linear shape, in contrast to the kinked structure of its 2,7-isomer, allows for more efficient packing and specific intermolecular interactions. Research has shown that 2,6-substituted naphthalenes have a strong tendency to form crystalline adducts with molecules like thiourea. scispace.com This selective inclusion demonstrates a form of molecular recognition, a fundamental principle of self-assembly, where the 2,6-isomer is preferentially bound over the 2,7-isomer due to a better geometric fit within the host's crystal lattice. scispace.com

This capacity for selective interaction is also relevant in more complex systems, such as asphaltene mixtures. Asphaltenes themselves are known to be self-assembling materials, forming aggregates that can cause significant issues in the petroleum industry. bohrium.com The interaction of 2,6-DTBN with these asphaltene aggregates, explored further in section 5.5, can be viewed through the lens of controlled self-assembly, where 2,6-DTBN modifies the aggregation process.

Catalysis and Reagents

The role of this compound in heterogeneous catalysis is twofold: it is a key target product in shape-selective synthesis, and it serves as a probe molecule for characterizing catalyst structures.

Zeolites, with their well-defined microporous structures, are instrumental in the regioselective synthesis of 2,6-DTBN from the alkylation of naphthalene. psu.edu The confined channels within zeolite crystals act as templates, favoring the formation of the sterically less-hindered, linear 2,6-isomer while inhibiting the formation of the bulkier 2,7-isomer. This phenomenon is known as product shape-selectivity. cardiff.ac.uk Various zeolites, including H-Mordenite (HM) and HY zeolites, have been identified as highly effective catalysts for this reaction. psu.eduacs.orgdicp.ac.cn By optimizing reaction parameters such as temperature, pressure, solvent, and the catalyst's silica-to-alumina (Si/Al) ratio, researchers have achieved high yields and exceptional selectivity for 2,6-DTBN. psu.edursc.org For instance, using a dealuminated H-Mordenite zeolite, a 60% yield of 2,6-DTBN with a 2,6/2,7 isomer ratio exceeding 50 has been reported. psu.edursc.org Modifications to HY zeolites have also resulted in high 2,6-/2,7-DTBN ratios, demonstrating the tunability of these catalytic systems. dicp.ac.cndicp.ac.cn